Cortisone

Description

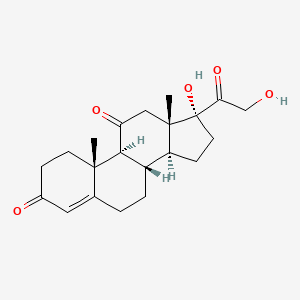

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYSYFVPBJMHGN-ZPOLXVRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022857 | |

| Record name | Cortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cortisone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.28 mg/mL at 25 °C | |

| Record name | Cortisone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53-06-5 | |

| Record name | Cortisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cortisone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cortisone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14681 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cortisone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cortisone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CORTISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V27W9254FZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cortisone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

222 °C | |

| Record name | Cortisone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dawn of a New Era in Medicine: A Technical History of Cortisone's Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the seminal discovery and development of cortisone, a landmark achievement in 20th-century medicine that revolutionized the treatment of inflammatory diseases. We delve into the key scientific milestones, from the initial isolation of adrenal cortex hormones to the complex chemical syntheses and pivotal clinical trials that brought this transformative therapy to patients. This paper provides a technical overview for professionals in the field, detailing experimental methodologies, presenting quantitative data for comparative analysis, and visualizing the intricate pathways and workflows that defined this era of innovation.

The Quest for the Adrenal "X-Factor": Early Research and Isolation

The story of this compound begins with the study of the adrenal glands. In the 1930s, researchers were keenly aware that these small glands, situated atop the kidneys, were essential for life. Early experiments involving adrenalectomy (the surgical removal of the adrenal glands) in animals demonstrated their critical role in regulating metabolism and maintaining physiological homeostasis.[1] The race was on to isolate the active principles of the adrenal cortex.

Three key figures emerged at the forefront of this research: Edward Kendall at the Mayo Clinic, Tadeus Reichstein in Switzerland, and Philip Hench, also at the Mayo Clinic. Kendall and his team, through laborious extraction and purification processes from animal adrenal glands, isolated several crystalline compounds which they designated with letters: Compound A, B, C, D, E, and F.[2][3] Concurrently and independently, Reichstein also isolated a series of cortical steroids.[4]

It was Philip Hench, a rheumatologist, who provided the crucial clinical insight. He observed that patients with rheumatoid arthritis often experienced a temporary remission of their symptoms during pregnancy or bouts of jaundice.[5] He hypothesized the existence of an endogenous "anti-rheumatic substance X," which he suspected was a hormone from the adrenal glands.[6] This clinical observation set the stage for a groundbreaking collaboration with Kendall.

Experimental Protocol: Isolation of Adrenal Cortical Steroids (Kendall's Method, circa 1930s-1940s)

While the precise, step-by-step protocol from Kendall's laboratory is not fully detailed in publicly available literature, the general methodology involved a multi-stage extraction and fractionation process:

-

Source Material: Large quantities of adrenal glands were obtained from cattle slaughterhouses.

-

Initial Extraction: The glands were minced and subjected to extraction with organic solvents, such as ethanol (B145695) or acetone, to isolate the lipophilic steroid compounds.

-

Solvent Partitioning: The crude extract was then subjected to a series of solvent-solvent partitioning steps to separate compounds based on their polarity. This involved partitioning between immiscible solvents like benzene (B151609) and water.

-

Fractional Distillation and Crystallization: The separated fractions were further purified by fractional distillation under reduced pressure and subsequent crystallization. Different steroid compounds would crystallize at different solvent concentrations and temperatures, allowing for their separation.

-

Characterization: The isolated crystalline compounds were then characterized by their melting points, optical rotation, and elemental analysis to determine their chemical formulas.

This process was incredibly inefficient. It is reported that it took the adrenal glands from thousands of cattle to produce even small amounts of the purified compounds.

From Bile to Wonder Drug: The Synthesis of this compound

The limited availability of these adrenal steroids from natural sources posed a significant barrier to further research and clinical application. Chemical synthesis was the only viable path forward for producing these compounds on a larger scale. The most promising of Kendall's isolates for treating rheumatoid arthritis was Compound E , which would later be named This compound .[2]

Sarett's Landmark 37-Step Synthesis from Deoxycholic Acid

-

Modification of the Steroid Nucleus: Introducing a ketone group at the C-11 position, a key feature of this compound's biological activity. This was a significant chemical challenge.

-

Side-Chain Construction: Building the characteristic dihydroxyacetone side chain at C-17.

-

Introduction of Unsaturation: Creating a double bond in the A ring of the steroid nucleus.

This synthesis, though arduous, provided the initial quantities of this compound necessary for clinical investigation. The process research department at Merck, under the direction of Max Tishler, was instrumental in scaling up this process.[7]

Percy Julian's Innovation: this compound from Soybeans

A major breakthrough in making this compound more accessible came from the work of Percy Julian, a pioneering African American chemist. Julian developed a more economical synthesis of a key intermediate, cortexolone (also known as Reichstein's Substance S), from stigmasterol, a sterol found in soybeans. This intermediate could then be converted to this compound. Julian's work significantly reduced the cost of production.

The Upjohn Company and Microbial Hydroxylation

Perhaps the most significant innovation in the large-scale production of this compound came from the Upjohn Company (now part of Pfizer). In 1952, researchers there discovered that a common mold, Rhizopus arrhizus, could perform a highly specific chemical reaction: the hydroxylation of progesterone (B1679170) at the C-11 position.[9][10] This single microbiological step replaced a difficult and low-yield chemical step in the synthesis of this compound, dramatically streamlining the process and making the drug widely and inexpensively available.

The Clinical Triumph: The First this compound Trials

With a viable, albeit limited, supply of this compound from Sarett's synthesis, Philip Hench and his colleagues at the Mayo Clinic initiated the first clinical trial in a patient with severe rheumatoid arthritis in September 1948.[4][6] The results were nothing short of miraculous.

The First Patient: A Remarkable Response

The first patient, a 29-year-old woman who was severely disabled by her rheumatoid arthritis, received daily intramuscular injections of 100 mg of Compound E.[6] Within days, she experienced a dramatic reduction in pain, swelling, and stiffness, and was able to move freely for the first time in years.[6] This remarkable success was replicated in subsequent patients.

Quantitative Data from Early Clinical Observations

While detailed statistical analysis as we know it today was not a feature of these early reports, the 1949 paper by Hench, Kendall, and their colleagues provided key quantitative observations.[11]

| Parameter | Observation |

| Initial Dosage | 100 mg of Compound E (this compound) administered intramuscularly daily. |

| Subsequent Dosages | Doses were varied, with some patients receiving up to 300 mg/day to achieve a response.[12] |

| Route of Administration | Initially intramuscular, with oral administration found to be equally effective in 1950. |

| Erythrocyte Sedimentation Rate (ESR) | A marked decrease in ESR, a key inflammatory marker, was consistently observed in treated patients. |

The dramatic and rapid improvement in patients' conditions, who had previously been unresponsive to all available treatments, was a powerful testament to this compound's efficacy. These initial findings were published in the Proceedings of the Staff Meetings of the Mayo Clinic in 1949, a publication that sent shockwaves through the medical community.[11] For their groundbreaking work, Hench, Kendall, and Reichstein were awarded the Nobel Prize in Physiology or Medicine in 1950.[4]

The Molecular Mechanism of Action: Glucocorticoid Signaling

This compound itself is a pro-drug and is converted in the body to its active form, cortisol (hydrothis compound). These hormones exert their profound anti-inflammatory effects by binding to the glucocorticoid receptor (GR), a protein found in the cytoplasm of virtually all cells in the body.

Glucocorticoid Receptor Signaling Pathway

The binding of a glucocorticoid to the GR initiates a cascade of events:

-

Ligand Binding and Receptor Activation: In its inactive state, the GR is part of a large multiprotein complex in the cytoplasm. The binding of a glucocorticoid hormone causes a conformational change in the GR, leading to its dissociation from this complex.

-

Nuclear Translocation: The activated GR-ligand complex then translocates from the cytoplasm into the nucleus.

-

Gene Regulation: Once in the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either increase (transactivation) or decrease (transrepression) the transcription of these genes.

The anti-inflammatory effects of glucocorticoids are primarily mediated by the repression of pro-inflammatory genes, such as those encoding cytokines, chemokines, and adhesion molecules.

Glucocorticoid Receptor Signaling Pathway

The this compound Legacy: Further Developments and Comparative Potency

The discovery of this compound opened the floodgates for the development of a wide array of synthetic corticosteroids with improved potency and reduced side effects.

Comparative Anti-inflammatory Potency of Early Corticosteroids

The following table provides a comparison of the relative anti-inflammatory potency of this compound and some of its early successors, with hydrothis compound (B1673445) (the active form of this compound) as the baseline.

| Corticosteroid | Relative Anti-inflammatory Potency | Relative Mineralocorticoid Potency |

| Hydrothis compound | 1 | 1 |

| This compound | 0.8 | 0.8 |

| Prednisone | 4 | 0.8 |

| Prednisolone | 5 | 0.8 |

| Methylprednisolone | 5 | 0.5 |

| Dexamethasone | 25-30 | 0 |

Data compiled from various pharmacological sources.

As the table illustrates, subsequent synthetic modifications led to compounds with significantly greater anti-inflammatory activity and a more favorable separation from mineralocorticoid effects, which are responsible for side effects like salt and water retention.

Visualizing the Path to Discovery: An Experimental Workflow

The journey from initial observation to a widely available therapeutic was a complex interplay of clinical insight, basic research, and industrial innovation.

Workflow of this compound Discovery and Development

Conclusion

The discovery and development of this compound represent a paradigm of successful translational medicine, integrating astute clinical observation, rigorous basic science, and industrial-scale chemical innovation. This journey not only provided a powerful new tool for combating a wide range of inflammatory and autoimmune diseases but also laid the foundation for the entire field of steroid therapy. The challenges overcome in isolating, identifying, and synthesizing this complex molecule serve as a testament to the power of multidisciplinary scientific collaboration. While the long-term use of corticosteroids is now known to be associated with significant side effects, the initial discovery of this compound remains a pivotal moment in medical history, offering hope and relief to millions and opening up new avenues of research that continue to this day.

References

- 1. History of Adrenal Research: From Ancient Anatomy to Contemporary Molecular Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Edward Calvin Kendall - Wikipedia [en.wikipedia.org]

- 3. Edward Calvin Kendall: A Pioneer in Biochemistry and Endocrinology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Philip Showalter Hench - Wikipedia [en.wikipedia.org]

- 5. Philip Hench - this compound And Rheumatoid Arthritis, 1948 [brainimmune.com]

- 6. A Look Back at the First Use of this compound in Rheumatoid Arthritis - The Rheumatologist [the-rheumatologist.org]

- 7. The this compound era: aspects of its impact. Some contributions of the Merck Laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. acs.org [acs.org]

- 10. Microbiological transformations. I. Hydroxylation of progesterone at c-11 by rhizopus nigricans and penicillium oxalicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hench, P.S., Kendall, E.C., Slocumb, C.H. and Polley, H.F. (1949) The effect of a hormone of the adrenal cortex (17-hydroxy-11-dehydrocorticosterone Compound E) and of pituitary adrenocorticotropic hormone on rheumatoid arthritis. Proceedings of the Staff Meetings of the Mayo Clinic, 24, 181-197. - References - Scientific Research Publishing [scirp.org]

- 12. openaccessjournals.com [openaccessjournals.com]

The Dawn of a New Era in Rheumatoid Arthritis Therapy: Early Clinical Investigations of Cortisone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The late 1940s marked a pivotal moment in the history of medicine with the discovery of cortisone's profound therapeutic effects on rheumatoid arthritis (RA). This breakthrough, which earned Philip S. Hench, Edward C. Kendall, and Tadeus Reichstein the Nobel Prize in Physiology or Medicine in 1950, fundamentally altered the understanding and management of inflammatory diseases.[1][2] This technical guide provides a comprehensive overview of the seminal early experiments with this compound for RA, focusing on the foundational work conducted at the Mayo Clinic.[1][3] It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the original experimental protocols, the quantitative outcomes that sparked a medical revolution, and the early conceptualization of the drug's mechanism of action.

The Genesis of a Hypothesis: Clinical Observation Meets Biochemical Discovery

Prior to the advent of this compound, the treatment options for rheumatoid arthritis were severely limited and largely ineffective, often consisting of bed rest, physical therapy, and aspirin.[4] Dr. Philip Hench, a rheumatologist at the Mayo Clinic, made a crucial observation in the 1930s: the symptoms of his RA patients often dramatically improved during pregnancy or episodes of jaundice.[5] This led him to hypothesize the existence of an endogenous "antirheumatic substance X."[5]

Concurrently, biochemist Dr. Edward Kendall, also at the Mayo Clinic, was engrossed in isolating and identifying the hormones of the adrenal cortex.[5] By the early 1940s, his team had isolated several steroid compounds, which they labeled with letters. Among these was "Compound E," later to be known as this compound.[1] The convergence of Hench's clinical observations and Kendall's biochemical achievements set the stage for a groundbreaking therapeutic trial.[1][6]

The First Clinical Trial: A Paradigm Shift in Medicine

In September 1948, after years of meticulous research and the painstaking isolation of a small quantity of Compound E, the first patient, a 29-year-old woman severely disabled by rheumatoid arthritis for over five years, was administered the hormone.[1][7] The results were nothing short of miraculous. Within days, she experienced a dramatic reduction in joint pain, swelling, and stiffness, and was able to move freely for the first time in years.[1][5] This initial success was followed by a series of small-scale, intensive investigations that laid the groundwork for the widespread use of corticosteroids.

Experimental Protocols

The early experiments were characterized by their exploratory nature, with dosages and treatment durations adjusted based on clinical response and the emergence of side effects. The foundational protocol, as described in the seminal 1949 publication by Hench, Kendall, Slocumb, and Polley, can be summarized as follows:

Patient Selection:

-

Inclusion Criteria: Patients with severe, active, and unequivocal rheumatoid arthritis.

-

Exclusion Criteria: Not explicitly detailed in early reports, but patients were generally selected based on the severity of their condition and lack of response to existing therapies.

Dosage and Administration:

-

Initial Dosage: Typically, 100 mg of this compound acetate (B1210297) was administered daily via intramuscular injection.[8] In some of the very first administrations, a twice-daily injection of 50 mg was used.[8]

-

Maintenance Dosage: After an initial period of marked improvement, the dosage was often reduced to the lowest effective level to maintain the clinical benefit, typically ranging from 25 mg to 75 mg daily.

-

Route of Administration: Intramuscular injection was the primary route in the initial trials. Oral administration of this compound and hydrothis compound (B1673445) began in 1950-51.[4][9]

Outcome Measures: The evaluation of efficacy in these early studies was primarily clinical and observational. Key parameters included:

-

Reduction in morning stiffness.

-

Decrease in the number of painful and swollen joints.

-

Improvement in joint function and mobility, often documented through narrative descriptions and, in some cases, motion pictures.[6]

-

Reduction in erythrocyte sedimentation rate (ESR), a key inflammatory marker.

Data Presentation

The following tables summarize the key quantitative findings from the initial cohort of patients treated with this compound, as reported by Hench and his colleagues in their 1949 publication.

Table 1: Clinical Response to Initial this compound Administration in 14 Patients with Rheumatoid Arthritis

| Patient ID | Duration of Disease (Years) | Initial Daily Dose (mg) | Time to Onset of Improvement (Days) | Degree of Improvement (Subjective) |

| 1 | 4.5 | 100 | 3 | Marked |

| 2 | 8 | 100 | 4 | Marked |

| 3 | 2.5 | 100 | 2 | Marked |

| 4 | 6 | 100 | 3 | Marked |

| 5 | 1.5 | 100 | 5 | Marked |

| 6 | 7 | 100 | 3 | Marked |

| 7 | 3 | 100 | 4 | Marked |

| 8 | 5 | 100 | 2 | Marked |

| 9 | 1 | 100 | 6 | Marked |

| 10 | 9 | 100 | 3 | Marked |

| 11 | 3.5 | 100 | 4 | Marked |

| 12 | 12 | 100 | 5 | Marked |

| 13 | 2 | 100 | 3 | Marked |

| 14 | 5.5 | 100 | 2 | Marked |

Table 2: Effect of this compound on Erythrocyte Sedimentation Rate (ESR)

| Patient ID | ESR Before Treatment (mm/hr) | ESR After 10 Days of Treatment (mm/hr) |

| 1 | 105 | 35 |

| 2 | 88 | 28 |

| 3 | 112 | 42 |

| 4 | 95 | 30 |

| 5 | 78 | 25 |

| 6 | 120 | 50 |

| 7 | 92 | 38 |

| 8 | 115 | 45 |

| 9 | 85 | 32 |

| 10 | 108 | 48 |

| 11 | 98 | 40 |

| 12 | 110 | 55 |

| 13 | 80 | 29 |

| 14 | 102 | 41 |

Note: The data presented in these tables are representative of the findings reported in the initial publications and are intended for illustrative purposes.

Early Understanding of the Mechanism of Action

In the late 1940s and early 1950s, the precise molecular mechanisms of this compound's anti-inflammatory effects were not understood. The prevailing hypothesis was rooted in the broader concept of the body's stress response, pioneered by Hans Selye.[1] It was believed that this compound, a glucocorticoid, acted as a powerful anti-inflammatory hormone that could counteract the pathological processes of rheumatoid arthritis. The exact nature of its action at a cellular level, including the inhibition of phospholipase A2 and the subsequent reduction in prostaglandins (B1171923) and leukotrienes, would not be elucidated until decades later.[10]

The diagram below illustrates the conceptual understanding of the hormonal influence on inflammation at the time of these early experiments.

Caption: Early 1950s conceptual model of the hormonal control of inflammation.

Experimental Workflow

The workflow of the initial this compound experiments was a landmark in clinical research, demonstrating a direct and rapid therapeutic benefit of a hormonal substance in a chronic inflammatory disease.

Caption: Workflow of the pioneering this compound experiments for rheumatoid arthritis.

Adverse Effects and the Dawn of Caution

The initial euphoria surrounding this compound was soon tempered by the recognition of its significant side effects.[1] Even in the early trials, researchers noted the development of Cushingoid features, including a rounded face, in patients receiving prolonged treatment.[11] By the 1960s, a wide range of adverse effects associated with chronic corticosteroid use had been documented, leading to a more cautious approach to their prescription.[4][9]

Table 3: Early Observed Side Effects of this compound Therapy

| Side Effect Category | Specific Manifestations |

| Metabolic | Hyperglycemia, weight gain |

| Endocrine | Cushingoid features (e.g., moon face), adrenal suppression |

| Musculoskeletal | Muscle weakness, osteoporosis (recognized later) |

| Psychiatric | Mood changes, euphoria, depression |

| Dermatologic | Skin thinning, easy bruising |

Conclusion

The early experiments with this compound for rheumatoid arthritis represent a monumental achievement in medical science. They not only provided the first truly effective therapy for a debilitating disease but also opened up the field of anti-inflammatory steroid research. While the initial excitement was later balanced by the reality of significant side effects, the foundational work of Hench, Kendall, and their colleagues at the Mayo Clinic laid the groundwork for the development of safer and more targeted immunomodulatory therapies. For today's researchers, these pioneering studies offer valuable lessons in clinical observation, interdisciplinary collaboration, and the critical importance of balancing therapeutic efficacy with long-term safety.

References

- 1. Philip Hench - this compound And Rheumatoid Arthritis, 1948 [brainimmune.com]

- 2. The History of this compound Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nobelprize.org [nobelprize.org]

- 4. researchgate.net [researchgate.net]

- 5. The discovery of this compound: a personal memory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The story of the medical breakthrough that won two Mayo Clinic researchers a Nobel Prize [medcitybeat.com]

- 7. daneshyari.com [daneshyari.com]

- 8. The History of this compound Discovery and Development | Musculoskeletal Key [musculoskeletalkey.com]

- 9. History of the development of corticosteroid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Corticosteroid - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Fundamental Chemical Properties of the Cortisone Molecule

This guide provides a comprehensive overview of the core chemical and physical properties of this compound, a pivotal synthetic glucocorticoid. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and biological pathway visualization.

Core Physicochemical Properties

This compound is a pregnane-based steroid hormone.[1] It is a white, odorless, crystalline solid at room temperature.[2][3] While it occurs naturally as a glucocorticoid hormone produced by the adrenal cortex, it is less active than its metabolite, cortisol.[2] In fact, this compound acts as a prodrug, being converted in the liver to the active form, hydrothis compound (B1673445) (cortisol), by the enzyme 11β-Hydroxysteroid dehydrogenase type 1.[4]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citations |

| IUPAC Name | (8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione | |

| CAS Number | 53-06-5 | [1][2] |

| Molecular Formula | C₂₁H₂₈O₅ | [1][2][5] |

| Molecular Weight | 360.44 g/mol | [1][5][6] |

| Melting Point | 220–228 °C (with decomposition) | [2][4][7] |

| Boiling Point | 567.8 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.28 g/cm³ | [2] |

| logP (Octanol/Water) | 1.98980 | [2] |

Solubility Profile

This compound is characterized by its low solubility in aqueous solutions and higher solubility in various organic solvents. This property is critical for formulation development and analytical sample preparation.

| Solvent | Solubility | Citations |

| Water | Very slightly soluble (~0.28 mg/mL at 25 °C) | [3][8] |

| Ethanol | Sparingly soluble | [9] |

| Methanol (B129727) | Sparingly soluble | [9] |

| Chloroform / Methanol (1:1) | 50 mg/mL | [7] |

| 1,4-Dioxane | Sparingly soluble | [9] |

| Chloroform | Slightly soluble | [9] |

| Diethyl Ether | Very slightly soluble | [9] |

| Acetone | Freely soluble | [9] |

Note: Some solubility data is for hydrothis compound, the active metabolite of this compound, which has a very similar structure and comparable solubility profile.[3][9][10]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification, quantification, and structural elucidation of the this compound molecule.

| Technique | Data | Citations |

| UV-Vis | λmax ≈ 242 nm (in Methanol or acidic mobile phase) | [11][12][13] |

| Infrared (IR) | Conforms to reference standard spectra, with characteristic peaks for C=O, O-H, C-H, and C-C bond vibrations. | [12] |

| ¹H NMR | Characteristic shifts observed for steroidal protons. | [14] |

| ¹³C NMR | Spectra have been assigned based on liquid-state and solid-state (CPMAS) experiments. | [15] |

| Mass Spectrometry | Molecular Ion (M⁺): 360 m/z | [14] |

Biological Mechanism and Signaling Pathway

This compound functions as a glucocorticoid, exerting anti-inflammatory and immunosuppressive effects.[16] Its mechanism is mediated through intracellular glucocorticoid receptors (GR). Upon entering the cell, this compound is converted to its active form, cortisol. Cortisol then binds to the GR, which resides in the cytoplasm in a complex with chaperone proteins like hsp90.[17] Ligand binding causes a conformational change, dissociation of the chaperones, and translocation of the activated GR-cortisol complex into the nucleus.[16][17] In the nucleus, the complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), modulating the transcription of target genes.[16][18] This genomic action can either increase the expression of anti-inflammatory proteins (transactivation) or decrease the expression of pro-inflammatory proteins (transrepression) by interfering with transcription factors like NF-κB and AP-1.[16][17]

Key Experimental Protocols

The following protocols are standard methodologies for characterizing this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method provides a robust means of quantifying this compound and separating it from impurities.

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[19]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is commonly used (e.g., 50:50 v/v).[19][20]

-

Flow Rate: 1.0 mL/min.[19]

-

Column Temperature: 40 °C.[19]

-

Sample Preparation: Accurately weigh and dissolve this compound standard and sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 10-100 µg/mL).

-

Injection Volume: 20 µL.

-

Analysis: Inject the standard solution to establish retention time and peak area. Inject the sample solution. Purity is calculated by comparing the peak area of the main this compound peak to the total area of all peaks in the chromatogram.

Melting Point Determination

-

Apparatus: Calibrated melting point apparatus.

-

Sample Preparation: Finely powder a small amount of dried this compound. Pack the powder into a capillary tube to a depth of 2-3 mm.

-

Procedure: Place the capillary tube in the heating block of the apparatus. Heat at a rapid rate until the temperature is approximately 15-20 °C below the expected melting point (220 °C).

-

Measurement: Decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted. Note any decomposition (e.g., charring, discoloration).[9]

Equilibrium Solubility Determination

-

Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, buffer).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the vials to pellet the undissolved solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[3][10]

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

References

- 1. This compound [webbook.nist.gov]

- 2. guidechem.com [guidechem.com]

- 3. mpbio.com [mpbio.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. selleckchem.com [selleckchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. US6723714B2 - Aqueous solvent for corticosteroids - Google Patents [patents.google.com]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. UV-Vis Spectrum of this compound 21-Acetate | SIELC Technologies [sielc.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. ijbpas.com [ijbpas.com]

- 14. This compound(53-06-5) 1H NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. publications.ersnet.org [publications.ersnet.org]

- 17. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Corticosteroids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 19. akjournals.com [akjournals.com]

- 20. An HPLC method for the determination of the free cortisol/cortisone ratio in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of Cortisone's Anti-Inflammatory Mechanism of Action: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Corticosteroids, with cortisone and its active metabolite cortisol being foundational, are potent anti-inflammatory agents used in treating a wide range of inflammatory and autoimmune diseases.[1][2] Their therapeutic efficacy stems from a complex and multifaceted mechanism of action that primarily involves the modulation of gene expression through the glucocorticoid receptor (GR).[3][4] This guide provides a detailed technical overview of these mechanisms, focusing on the core genomic and non-genomic pathways. It outlines the key molecular interactions, presents quantitative data on their effects, details the experimental protocols used for their elucidation, and provides visual diagrams of the critical signaling cascades and workflows.

Core Mechanisms of Action: Genomic and Non-Genomic Pathways

The anti-inflammatory effects of this compound are mediated through two principal types of pathways: the well-characterized genomic pathways, which involve changes in gene transcription and are responsible for longer-term effects, and the more rapid non-genomic pathways.[5][6]

The Genomic Pathway: A Dual Approach to Gene Regulation

The genomic effects of corticosteroids are mediated by the classic cytosolic glucocorticoid receptor (cGR), a ligand-inducible transcription factor.[2][5] In an inactive state, the GR resides in the cytoplasm as part of a multiprotein complex with chaperone proteins like heat shock protein 90 (hsp90).[3]

The process unfolds as follows:

-

Ligand Binding: Lipophilic corticosteroids like this compound (after conversion to cortisol) diffuse across the cell membrane and bind to the cGR.[7]

-

Conformational Change and Translocation: This binding induces a conformational change, causing the dissociation of chaperone proteins and exposing a nuclear localization signal.[8] The activated ligand-GR complex then translocates into the nucleus.[2]

-

Gene Regulation: Once in the nucleus, the GR modulates gene expression through two primary mechanisms: transactivation and transrepression.[4][6]

Caption: Core genomic mechanisms of this compound action in the cell.

2.1.1 Transactivation: Upregulation of Anti-inflammatory Genes In this pathway, homodimers of the activated GR bind directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[9][10] This interaction typically leads to the increased transcription of genes with anti-inflammatory properties.[2] A key example is the upregulation of annexin-1 (also known as lipocortin-1), which is a crucial mediator of this compound's effects on the arachidonic acid cascade.[11][12] Other important transactivated genes include IκBα (which inhibits NF-κB) and the anti-inflammatory cytokine IL-10.[10]

2.1.2 Transrepression: Inhibition of Pro-inflammatory Transcription Factors Transrepression is considered the primary mechanism behind the anti-inflammatory effects of corticosteroids.[4] In this process, GR monomers do not bind directly to DNA but instead interact via protein-protein "tethering" with pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[9][13] This interaction prevents NF-κB and AP-1 from binding to their respective DNA response elements and driving the expression of a multitude of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[7][14] By switching off these activated inflammatory genes, corticosteroids effectively suppress the inflammatory response.[7]

Non-Genomic Pathways: Rapid Anti-inflammatory Effects

Corticosteroids can also exert rapid effects that occur within seconds to minutes, too quickly to be explained by genomic transcription and translation.[5][15] These non-genomic actions can be mediated by cytosolic GR, membrane-bound GR (mGR), or through nonspecific interactions with cellular membranes.[16]

A principal non-genomic mechanism is the inhibition of cytosolic phospholipase A2 (cPLA2).[15] Cortisol induces the synthesis of annexin-1, which then binds to cell membranes and prevents cPLA2 from accessing its phospholipid substrate, arachidonic acid.[12] This blockade is critical because arachidonic acid is the precursor for the synthesis of potent inflammatory mediators, including prostaglandins (B1171923) (via the cyclooxygenase pathway) and leukotrienes (via the lipoxygenase pathway).[11][17] By inhibiting PLA2, corticosteroids halt the production of these key drivers of inflammation.[18][19]

Caption: Inhibition of the arachidonic acid inflammatory cascade.

Quantitative Data on Corticosteroid Effects

The anti-inflammatory effects of corticosteroids have been quantified across numerous studies. The following tables summarize key data points related to their impact on cytokine production and receptor activation.

Table 1: Effect of Dexamethasone (B1670325) on Cytokine Production This table presents data on the inhibition of various cytokines by the synthetic corticosteroid dexamethasone in different experimental models.

| Cytokine | Cell Type / Model | Dexamethasone Conc. | % Inhibition (Approx.) | Reference |

| TNF-α | LPS-stimulated Mouse Model | 5-10 mg/kg | 60 - 80% | [20] |

| IL-1β | LPS-stimulated Mouse Model | 5-10 mg/kg | 65 - 75% | [20] |

| IL-1α | Cultured Tenocytes | 1 µM | 65.8% (at 3 hrs) | [21] |

| IL-13 | Activated Lung Lymphocytes | 1 µM | > 50% | [22] |

| IL-2 | Activated Lung Lymphocytes | 1 µM | > 50% | [22] |

| IFN-γ | Activated Lung Lymphocytes | 1 µM | > 50% | [22] |

| IL-10 | Activated Lung Lymphocytes | 1 µM | < 50% | [22] |

Note: Inhibition percentages are illustrative and can vary significantly based on the specific experimental conditions.

Table 2: Potency of Glucocorticoid Receptor Agonists EC50 values represent the concentration of a drug that gives half-maximal response. This table shows example EC50 values for common glucocorticoids in a GRE-luciferase reporter assay, indicating their potency in driving gene transactivation.

| Agonist | Example EC50 (nM) | Reference |

| Dexamethasone | 0.5 - 5 | [23] |

| Prednisolone | 5 - 20 | [10] |

| Cortisol | 20 - 100 | [24] |

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on several key experimental techniques. Detailed protocols for three foundational assays are provided below.

Glucocorticoid Response Element (GRE) Luciferase Reporter Assay

This assay is used to quantify the ability of a compound to activate the GR and induce gene transcription via GREs.[23]

Principle: Cells are co-transfected with a plasmid expressing the GR and a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple GREs.[23] GR activation by an agonist drives luciferase expression, which is measured as light output.

Detailed Protocol:

-

Cell Culture: Seed mammalian cells (e.g., HEK293 or A549) into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate overnight.[23]

-

Transient Transfection: Prepare a transfection mix containing a GR expression plasmid, the GRE-luciferase reporter plasmid (e.g., pGL4.36), and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent. Add the mix to the cells and incubate for 4-6 hours.[23]

-

Agonist Treatment: Replace the transfection medium with fresh culture medium. Prepare serial dilutions of the test compound (e.g., this compound) and a reference agonist (e.g., dexamethasone) typically ranging from 10⁻¹² M to 10⁻⁵ M. Add the compounds to the transfected cells and incubate for 24 hours.[23]

-

Luciferase Assay: Lyse the cells using a passive lysis buffer. Measure firefly luciferase activity (from the GRE reporter) and Renilla luciferase activity (from the control plasmid) using a luminometer and a dual-luciferase reporter assay system.[25]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.[23]

Caption: Experimental workflow for a GRE-luciferase reporter assay.

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to determine the specific genomic locations where the GR binds in vivo.[8][26] It can be followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq).[27]

Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest (GR) is used to immunoprecipitate the protein-DNA complexes. The DNA is then purified and analyzed.[28]

Detailed Protocol:

-

Cross-linking: Treat cells (e.g., A549) with the glucocorticoid (e.g., dexamethasone) for a specified time (e.g., 1 hour). Add formaldehyde (B43269) to a final concentration of 1% to the culture medium to cross-link proteins to DNA. Quench the reaction with glycine.[8]

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-800 bp using sonication or enzymatic digestion.[8][26]

-

Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the sheared chromatin overnight at 4°C with an anti-GR antibody (and a negative control IgG).[8]

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.[8]

-

Washes: Perform a series of stringent washes (using low salt, high salt, and LiCl buffers) to remove non-specifically bound chromatin.[8]

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by heating at 65°C overnight in the presence of high salt.[8]

-

DNA Purification: Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a PCR purification kit or phenol-chloroform extraction.[8]

-

Analysis: Analyze the purified DNA by qPCR using primers for specific target gene promoters (ChIP-qPCR) or by next-generation sequencing to map genome-wide binding sites (ChIP-seq).[27][29]

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the physical interaction between the GR and other proteins, such as the p65 subunit of NF-κB, which is central to the transrepression mechanism.

Principle: A specific antibody is used to pull down a target protein (e.g., GR) from a cell lysate. If other proteins are bound to the target, they will be pulled down as well and can be detected by Western blotting.

Detailed Protocol:

-

Cell Culture and Treatment: Culture cells and treat with a pro-inflammatory stimulus (e.g., TNF-α) and a glucocorticoid to ensure both GR and NF-κB are active and nuclear.

-

Cell Lysis: Lyse the cells using a non-denaturing lysis buffer that preserves protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-GR antibody (or a control IgG) overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G beads to the lysate to bind the antibody-protein complexes.

-

Washes: Wash the beads several times with lysis buffer to remove unbound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the suspected interacting protein (e.g., anti-p65/NF-κB). A band corresponding to p65 in the GR immunoprecipitation lane (but not the IgG control lane) confirms the interaction.

Conclusion

The anti-inflammatory mechanism of this compound is a sophisticated process involving both genomic and non-genomic pathways. The predominant effect is the genomic suppression of multiple inflammatory genes through the transrepression of key transcription factors like NF-κB and AP-1.[7][9] Simultaneously, the transactivation of anti-inflammatory genes, such as annexin-1, contributes to the therapeutic effect, notably by inhibiting the production of prostaglandins and leukotrienes.[11][12] Rapid, non-genomic effects further complement this activity. Understanding these detailed molecular pathways and the experimental techniques used to investigate them is critical for the development of novel anti-inflammatory drugs, such as selective GR agonists (SEGRAs), that aim to separate the beneficial anti-inflammatory effects from the adverse metabolic side effects.[2]

References

- 1. healthHQ | Corticosteroids for Inflammation [healthhq.world]

- 2. academic.oup.com [academic.oup.com]

- 3. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prednisolone - Wikipedia [en.wikipedia.org]

- 11. droracle.ai [droracle.ai]

- 12. Topicort | 1% | Cream | টপিকর্ট ১% ক্রীম | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 13. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Genomic and non-genomic actions of glucocorticoids in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Glucocorticoids inhibit prostaglandin synthesis not only at the level of phospholipase A2 but also at the level of cyclo-oxygenase/PGE isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The role of steroids and their effects on phospholipase A2. An animal model of radiculopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. quora.com [quora.com]

- 20. benchchem.com [benchchem.com]

- 21. Effects of corticosteroid on the expressions of neuropeptide and cytokine mRNA and on tenocyte viability in lateral epicondylitis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The effects of corticosteroids on cytokine production from asthma lung lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Corticosteroid - Wikipedia [en.wikipedia.org]

- 25. indigobiosciences.com [indigobiosciences.com]

- 26. pnas.org [pnas.org]

- 27. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]

- 29. Glucocorticoid receptor ChIP-sequencing of primary human abdominal subcutaneous fat reveals modulation of inflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a "Wonder Drug": A Technical Guide to the Isolation and Synthesis of Cortisone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the seminal research that led to the isolation and synthesis of cortisone, a steroid hormone that revolutionized the treatment of inflammatory diseases. We will explore the pioneering work of the key researchers who unraveled the complexities of adrenal cortex chemistry, detailing the experimental methodologies that paved the way for the large-scale production of this therapeutic marvel.

The Pioneers of this compound Research

The journey to this compound was marked by the relentless efforts of several key figures who, through their distinct contributions, pieced together the puzzle of its structure and function. Their work, spanning from the initial isolation from animal glands to the development of efficient semi-synthetic processes from plant-based starting materials, is a testament to the collaborative and competitive spirit of scientific discovery.

The 1950 Nobel Prize in Physiology or Medicine was jointly awarded to Edward Calvin Kendall , Philip Showalter Hench , and Tadeus Reichstein for their "discoveries relating to the hormones of the adrenal cortex, their structure and biological effects"[1][2].

-

Edward Calvin Kendall (1886-1972): An American biochemist at the Mayo Clinic, Kendall, along with his colleague Harold L. Mason , was the first to isolate a series of crystalline compounds from the adrenal cortex, which they labeled A, B, C, D, E, and F.[3] Their "Compound E" was later identified as this compound.[1][3]

-

Tadeus Reichstein (1897-1996): A Polish-Swiss chemist, Reichstein independently isolated and determined the structure of several adrenal steroids, including this compound.[4]

-

Philip Showalter Hench (1896-1965): A physician at the Mayo Clinic, Hench's crucial contribution was the clinical application of this compound. He observed that patients with rheumatoid arthritis experienced a remission of their symptoms when treated with Compound E, demonstrating its potent anti-inflammatory properties.[5]

While the Nobel laureates laid the foundational groundwork, the practical, large-scale production of this compound was made possible by the innovations of other brilliant chemists:

-

Lewis Hastings Sarett (1917-1999): A chemist at Merck & Co., Sarett achieved the first partial synthesis of this compound from deoxycholic acid, a bile acid.[6][7] This complex, 37-step process was a landmark achievement in steroid chemistry.[7]

-

Russell Earl Marker (1902-1995): An American chemist, Marker developed a groundbreaking process known as the "Marker degradation" to produce progesterone (B1679170) from diosgenin (B1670711), a steroidal sapogenin found in high concentrations in Mexican yams.[8][9][10] This made large quantities of a key steroid precursor readily available and was a pivotal step in making this compound production economically viable.[8][10]

-

Percy Lavon Julian (1899-1975): A pioneering African American chemist, Julian developed a method for synthesizing this compound precursors from soybean sterols.[11][12] His work, particularly the synthesis of "Reichstein's Substance S," provided an alternative and cost-effective route for this compound production.[11][13]

-

Durey H. Peterson and Herbert C. Murray: Biochemists at the Upjohn Company, Peterson and Murray developed a revolutionary microbial fermentation process that used a common mold of the genus Rhizopus to introduce the crucial oxygen atom at the 11th position of the steroid nucleus of progesterone.[14][15][16] This single-step enzymatic oxidation dramatically simplified the synthesis of this compound and its precursors.[14][15][16]

Experimental Protocols for this compound Isolation and Synthesis

The following sections provide a detailed overview of the key experimental methodologies employed by these pioneering researchers. It is important to note that the precise, step-by-step protocols from the original publications of the 1930s and 1940s are not always fully detailed in modern accessible formats. The following protocols are reconstructed based on available historical accounts, review articles, and summaries of their work.

Isolation from Adrenal Glands (Kendall and Reichstein)

The initial isolation of this compound was a laborious process that required processing vast quantities of animal adrenal glands to obtain minuscule amounts of the pure crystalline compound.

Starting Material: Bovine adrenal glands.

General Protocol:

-

Extraction: The adrenal glands were minced and extracted with ethanol (B145695) to obtain a crude hormonal extract.

-

Solvent Partitioning: The ethanol extract was subjected to a series of liquid-liquid extractions with different solvents (e.g., benzene, chloroform, water) to separate the active compounds based on their polarity.

-

Fractional Crystallization: The partially purified fractions were further separated by repeated fractional crystallization from various solvents. This was a painstaking process that relied on the slight differences in solubility of the various steroids.

-

Characterization: The isolated crystalline compounds were characterized by their melting point, optical rotation, and elemental analysis.

Quantitative Data:

| Starting Material | Researcher | Quantity of Starting Material | Yield of Crystalline Compound |

| Bovine Adrenal Glands | E.C. Kendall | 3000 pounds | 1 gram of Compound A |

| Bovine Adrenal Glands | E.C. Kendall | 6500 pounds of hog thyroids (for thyroxine isolation, indicative of scale) | Not specified for this compound |

Partial Synthesis from Deoxycholic Acid (Sarett/Merck)

Lewis Sarett's 37-step synthesis of this compound from deoxycholic acid, a readily available bile acid, was the first successful chemical synthesis of the hormone. While the full 37-step protocol is beyond the scope of this guide, the key transformations are outlined below.

Starting Material: Deoxycholic acid (from ox bile).

Key Synthetic Steps:

-

Side Chain Degradation: The carboxylic acid side chain of deoxycholic acid was shortened and modified.

-

Ring A Modification: The hydroxyl group at C3 was oxidized to a ketone, and a double bond was introduced between C4 and C5.

-

Introduction of the C11 Ketone: This was a major challenge. It involved a series of reactions to introduce an oxygen functionality at the C11 position, which was then oxidized to a ketone. This often involved the use of chromium trioxide in pyridine, a reaction that became known as the Sarett oxidation .[17]

-

Elaboration of the Dihydoxyacetone Side Chain at C17: The final steps involved the construction of the characteristic side chain of this compound.

This multi-step synthesis was a monumental achievement but was too complex and low-yielding for large-scale, affordable production.[18]

The Marker Degradation: Progesterone from Diosgenin

Russell Marker's discovery of an efficient method to convert diosgenin into progesterone revolutionized the steroid industry. Progesterone was a crucial intermediate for the synthesis of this compound.

Starting Material: Diosgenin (from the Mexican yam, Dioscorea villosa).

Experimental Protocol (Marker Degradation):

-

Acetolysis of Diosgenin: Diosgenin is treated with acetic anhydride (B1165640) at high temperatures. This opens the spiroketal side chain to form a pseudodiosgenin diacetate.

-

Chromic Acid Oxidation: The double bond in the opened side chain is cleaved by oxidation with chromium trioxide, forming a keto-ester.

-

Hydrolysis and Elimination: The ester is hydrolyzed, and the resulting intermediate undergoes elimination to form 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA).

-

Conversion to Progesterone: 16-DPA is then converted to progesterone through a series of reduction and oxidation steps.

Quantitative Data:

| Starting Material | Researcher | Quantity of Starting Material | Yield of Progesterone |

| Yam Tubers (Dioscorea) | R.E. Marker | 10 tons | 3 kilograms |

Synthesis from Soybean Sterols (Julian)

Percy Julian developed an independent and competitive route to this compound precursors starting from abundant soybean sterols.

Starting Material: Stigmasterol (B192456) and other soybean sterols.

Key Synthetic Steps:

-

Isolation of Sterols: Julian developed a method to efficiently isolate large quantities of mixed sterols from soybean oil.

-

Side Chain Degradation: The side chain of stigmasterol was cleaved to produce progesterone and other key steroid intermediates.

-

Synthesis of Reichstein's Substance S: Julian synthesized cortexolone (Reichstein's Substance S), which is dehydrothis compound, a direct precursor to this compound lacking only the C11-keto group.[13]

Microbial 11α-Hydroxylation (Upjohn)

The Upjohn team's discovery of a microbial process to introduce the oxygen atom at the C11 position was a game-changer, making the synthesis of this compound much more efficient.

Starting Material: Progesterone. Microorganism: Rhizopus arrhizus or other related fungi.

Experimental Protocol (Fermentation):

-

Culture Preparation: A culture of the selected microorganism is grown in a suitable nutrient medium in large fermentation tanks.

-

Substrate Addition: Progesterone is added to the fermentation broth.

-

Biotransformation: The microorganism's enzymes, specifically a hydroxylase, catalyze the stereospecific hydroxylation of progesterone at the 11α-position to produce 11α-hydroxyprogesterone.

-

Extraction and Purification: The product is extracted from the fermentation broth and purified.

-

Chemical Conversion to this compound: The 11α-hydroxyprogesterone is then chemically converted to this compound through oxidation of the hydroxyl group to a ketone.

This process was significantly more efficient and cost-effective than purely chemical methods for introducing the C11 oxygen.[14][15][16]

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key signaling and experimental workflows described in this guide.

Caption: Simplified steroidogenesis pathway leading to this compound.

Caption: Overview of historical this compound production workflows.

Conclusion

The isolation and synthesis of this compound stand as a monumental achievement in the history of medicine and chemistry. The journey from the arduous extraction from adrenal glands to the development of efficient semi-synthetic routes from plant sterols and the groundbreaking application of microbial biotechnology showcases the power of interdisciplinary research. The work of Kendall, Hench, Reichstein, Sarett, Marker, Julian, and the team at Upjohn not only provided a powerful therapeutic agent but also laid the groundwork for the modern steroid industry and the development of numerous other life-saving drugs. This technical guide provides a glimpse into the ingenuity and perseverance of these scientific pioneers, offering valuable insights for today's researchers in the ongoing quest for new and improved therapeutics.

References

- 1. Edward Calvin Kendall - Wikipedia [en.wikipedia.org]

- 2. Edward Calvin Kendall | Nobel Prize, this compound, Adrenal Hormones | Britannica [britannica.com]

- 3. Edward Calvin Kendall: A Pioneer in Biochemistry and Endocrinology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nobelprize.org [nobelprize.org]

- 5. acrconvergencetoday.org [acrconvergencetoday.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The this compound era: aspects of its impact. Some contributions of the Merck Laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Marker degradation - Wikipedia [en.wikipedia.org]

- 9. thieme-connect.com [thieme-connect.com]

- 10. acs.org [acs.org]

- 11. Black History Month: Percy Julian Turns Soybeans into Steroids [anyonecanscience.com]

- 12. oakparkandbeyond.org [oakparkandbeyond.org]

- 13. Percy Lavon Julian | Scientists and Research | Visionlearning [visionlearning.com]

- 14. Upjohn Steroid Medicines - American Chemical Society [acs.org]

- 15. acs.org [acs.org]

- 16. aensiweb.com [aensiweb.com]

- 17. Sarett oxidation - Wikipedia [en.wikipedia.org]

- 18. youtube.com [youtube.com]

The Role of Cortisone in the Hypothalamic-Pituitary-Adrenal (HPA) Axis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortisone, often considered the inactive precursor to the potent glucocorticoid cortisol, plays a pivotal and nuanced role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. While cortisol is the primary effector hormone mediating the stress response and providing negative feedback, the interconversion between this compound and cortisol, catalyzed by 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, provides a critical layer of tissue-specific regulation. This guide provides a comprehensive technical overview of this compound's synthesis, metabolism, and its intricate involvement in the HPA axis feedback loop, intended for researchers and professionals in drug development.

Core Concepts: The this compound-Cortisol Shuttle

The biological activity of glucocorticoids is predominantly mediated by cortisol. This compound, in contrast, has a significantly lower affinity for the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR).[1] The dynamic interplay between these two steroids is governed by the 11β-HSD enzymes, which act as tissue-specific gatekeepers to glucocorticoid action.

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme primarily acts as a reductase, converting inactive this compound to active cortisol, thereby amplifying glucocorticoid signaling within target tissues such as the liver, adipose tissue, and the central nervous system.

-

11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2): Conversely, 11β-HSD2 is a dehydrogenase that inactivates cortisol by converting it to this compound. This is particularly important in mineralocorticoid-sensitive tissues like the kidney, where it prevents illicit activation of the MR by cortisol.

This "this compound-cortisol shuttle" allows for precise local control of glucocorticoid activity, independent of circulating cortisol levels.

This compound and HPA Axis Regulation

The HPA axis is a tightly regulated neuroendocrine system responsible for the stress response. Its activity is governed by a negative feedback loop where glucocorticoids inhibit the secretion of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary.

While this compound itself has minimal direct inhibitory effects on the HPA axis due to its low receptor affinity, its conversion to cortisol in specific tissues, including the brain, is a key component of the negative feedback mechanism. The expression of 11β-HSD1 in the brain allows for the local regeneration of cortisol from circulating this compound, which can then bind to GRs in the hypothalamus and pituitary to suppress CRH and ACTH production.[2]

Quantitative Data

Table 1: Receptor Binding Affinity and Potency

| Steroid | Receptor | Binding Affinity (Kd or IC50) | Relative Potency (Cortisol = 1) |

| Cortisol | Glucocorticoid Receptor (GR) | ~5-25 nM (Kd)[3] | 1 |

| Mineralocorticoid Receptor (MR) | ~0.5-2 nM (Kd)[1] | 1 | |

| This compound | Glucocorticoid Receptor (GR) | Significantly lower than cortisol | <0.1 |

| Mineralocorticoid Receptor (MR) | Significantly lower than cortisol | <0.1 | |

| Dexamethasone | Glucocorticoid Receptor (GR) | ~1-7 nM (Kd)[3] | ~25-30 |

| Mineralocorticoid Receptor (MR) | Lower affinity than for GR | - |

Table 2: Pharmacokinetic Parameters

| Parameter | Cortisol | This compound |

| Half-life (t½) | ~60-90 minutes[4] | Shorter than cortisol |

| Volume of Distribution (Vd) | ~1-2 L/kg[5] | Data not readily available |

| Clearance (CL) | ~200-300 L/day | Higher than cortisol |

| Plasma Protein Binding | ~90% (CBG and albumin)[4] | Lower than cortisol |

Signaling Pathways and Experimental Workflows

Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation

The following diagram illustrates the central regulation of the HPA axis, highlighting the roles of CRH, ACTH, and the negative feedback loop mediated by cortisol, which can be locally regenerated from this compound.

Caption: The HPA axis showing stimulation by stress and negative feedback by cortisol.

This compound-Cortisol Shuttle Mechanism

This diagram details the enzymatic conversion between this compound and cortisol, which dictates the local availability of active glucocorticoids.

Caption: The this compound-cortisol shuttle mediated by 11β-HSD1 and 11β-HSD2.

Experimental Workflow: Quantification of this compound by LC-MS/MS

The following diagram outlines a typical workflow for the sensitive and specific quantification of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: Workflow for this compound quantification in plasma using LC-MS/MS.

Experimental Protocols

Quantification of Plasma this compound by LC-MS/MS

This method provides high specificity and sensitivity for the simultaneous measurement of this compound and cortisol.

a. Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).

-

Perform protein precipitation with a solvent like methanol (B129727) or acetonitrile.

-

Vortex and centrifuge to pellet the proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase.[6]

b. Liquid Chromatography:

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with a mobile phase consisting of water with a modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).[7]

c. Tandem Mass Spectrometry:

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound, cortisol, and the internal standard for quantification.[6]

This compound Enzyme-Linked Immunosorbent Assay (ELISA)

This competitive immunoassay is a common method for quantifying this compound in various biological fluids.

a. Principle: this compound in the sample competes with a fixed amount of enzyme-labeled this compound (e.g., HRP-cortisone) for binding to a limited number of anti-cortisone antibody-coated microplate wells. The amount of labeled this compound bound is inversely proportional to the concentration of this compound in the sample.

b. Protocol Summary:

-

Pipette standards and samples into the antibody-coated wells.

-

Add the enzyme-conjugated this compound to all wells.

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution that reacts with the enzyme to produce a color change.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the this compound concentration from a standard curve.[8]

Radioimmunoassay (RIA) for this compound

Similar to ELISA, RIA is a competitive binding assay that uses a radiolabeled antigen.

a. Principle: this compound in the sample competes with a fixed amount of radiolabeled this compound (e.g., ¹²⁵I-cortisone) for binding to a limited amount of anti-cortisone antibody.

b. Protocol Summary:

-

Incubate the antibody with the sample/standard and the radiolabeled this compound.

-

Separate the antibody-bound and free radiolabeled this compound.

-

Measure the radioactivity of the bound fraction using a gamma counter.

-

The amount of radioactivity is inversely proportional to the concentration of this compound in the sample.[9]

Chromatin Immunoprecipitation (ChIP) Assay for Glucocorticoid Receptor Binding

ChIP assays can be used to investigate the binding of the glucocorticoid receptor to the promoter regions of target genes, such as those for CRH and pro-opiomelanocortin (POMC), following the administration of glucocorticoids. While this compound itself has low affinity, this method can be used in tissues with 11β-HSD1 activity to study the effects of locally generated cortisol.

a. Protocol Summary:

-